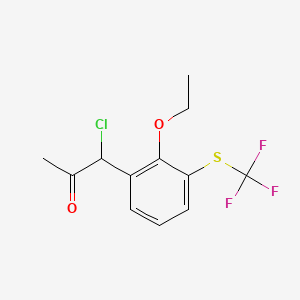
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-3-(trifluoromethylthio)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(2-(trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-3-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties
Biological Activity
1-Chloro-1-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806560-37-1, is a compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a trifluoromethylthio group. Its molecular formula is C12H12ClF3OS, and it has a molecular weight of 296.74 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Antioxidant Activity
Compounds containing phenolic structures often exhibit antioxidant properties. The ethoxy and trifluoromethylthio groups may contribute to this activity by stabilizing free radicals. Studies indicate that similar phenolic compounds can scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.
Enzyme Inhibition
Research into related compounds has shown that they can act as inhibitors for various enzymes. For example, some pyrazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. While direct studies on this compound are not available, the structural features suggest it may similarly interact with key metabolic enzymes.
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated in numerous studies. For instance, certain trifluoromethyl-containing compounds have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
Table: Summary of Biological Activities of Related Compounds
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of trifluoromethyl-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
Molecular Formula |
C12H12ClF3O2S |
|---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[2-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-11-8(10(13)7(2)17)5-4-6-9(11)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChI Key |
RVKOCORWBQPCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















